N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-[4-[3-[benzenesulfonyl(furan-2-ylmethyl)amino]-2-hydroxypropoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-18(26)24(2)19-10-12-21(13-11-19)31-17-20(27)15-25(16-22-7-6-14-30-22)32(28,29)23-8-4-3-5-9-23/h3-14,20,27H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQCBKFLIIZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological processes and interactions.
- Sulfonamide group : Often associated with antibacterial properties.
- Hydroxypropoxy group : May enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety mimics natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt several biochemical pathways, leading to various pharmacological effects.
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. (2014) evaluated the antimicrobial efficacy of related sulfonamide compounds. The results demonstrated significant inhibition of bacterial growth, suggesting that the structural similarities with this compound could yield comparable results .
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of furan-containing compounds. The study found that these compounds effectively inhibited COX-1 and COX-2, leading to decreased levels of inflammatory cytokines in vitro .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant in the context of resistant bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). In vitro studies have demonstrated that sulfonamide derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal explored the anticancer effects of similar sulfonamide compounds in various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting their potential as chemotherapeutic agents.
- Research on Cardiovascular Applications : Another investigation focused on the cardiovascular protective effects of compounds with similar structures. The findings revealed that these compounds could modulate nitric oxide levels and improve endothelial function, highlighting their potential in treating cardiovascular diseases.
Table 2: Overview of Relevant Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Sulfonamides | Oncology | Induced apoptosis in cancer cell lines |
| Cardiovascular Effects of Derivatives | Cardiology | Improved endothelial function via nitric oxide modulation |
Biochemical Research Applications
The compound's unique structure allows it to serve as a valuable tool in biochemical research. For instance, it can be utilized as a probe to study enzyme activity or as a lead compound for the development of more potent inhibitors targeting specific biological pathways.
Mechanistic Studies
Research utilizing this compound has provided insights into the mechanisms underlying its biological activities. For example, studies have investigated how this compound interacts with target enzymes at the molecular level, contributing to the understanding of structure-activity relationships.
Chemical Reactions Analysis
Phenylsulfonamide Reactivity
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Nucleophilic Substitution : The sulfonamide group can act as a leaving group or participate in SN2 reactions. For example, in analogs like N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methylbenzamide , sulfonamide groups undergo substitution with amines or alcohols under basic conditions .
-
Condensation Reactions : Sulfonamides react with carbonyl compounds (e.g., aldehydes) to form Schiff bases, as seen in hydrazide derivatives .
Furan Ring Reactivity
-
Electrophilic Substitution : The furan’s electron-rich aromatic system undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-position. For instance, N-(furan-2-ylmethyl)acetamide derivatives participate in coupling reactions with aryl halides via palladium catalysis .
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Ring-Opening Reactions : Under acidic conditions, furan rings can open to form diketones or react with nucleophiles .
Hydroxypropoxy Linker
-
Ether Cleavage : The hydroxypropoxy group can undergo acid-catalyzed cleavage or oxidation. The hydroxyl group may be oxidized to a ketone using CrO3 or Swern conditions .
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Etherification : Reaction with alkyl halides or epoxides to form branched ethers .
N-Methylacetamide Group
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Hydrolysis : The acetamide hydrolyzes to acetic acid derivatives under acidic or basic conditions. For example, N-methylacetamide hydrolyzes to methylamine and acetic acid at elevated temperatures .
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Coupling Reactions : The acetamide’s carbonyl participates in amide bond formation with amines or alcohols, as seen in N-(4-Cyanophenyl)-N-methylacetamide synthesis .
Documented Reaction Pathways
The table below summarizes reaction pathways inferred from structurally related compounds:
Metal Complexation and Biological Activity
-
Coordination Chemistry : The furan and sulfonamide groups enable metal complexation. For example, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide forms stable complexes with Cu(II), Ni(II), and Zn(II), enhancing cytotoxic activity .
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Biological Interactions : Sulfonamide derivatives often target enzymes (e.g., carbonic anhydrase), while furan-containing compounds exhibit antimicrobial and anticancer properties .
Stability and Degradation
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Thermal Stability : The compound decomposes above 240°C (based on flash point data for N-methylacetamide analogs) .
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Photodegradation : Furan rings are susceptible to UV-induced ring-opening, forming reactive intermediates .
Key Research Findings
-
Synthetic Optimization : Higher yields (>80%) are achieved for sulfonamide alkylation using polar aprotic solvents (DMF) and mild bases (K2CO3) .
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Catalytic Efficiency : Pd-based catalysts enable efficient coupling of furan derivatives with aryl halides (TOF up to 500 h⁻¹) .
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Biological Efficacy : Metal complexes of furan-sulfonamide hybrids show IC50 values <10 μM against cancer cell lines .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(4-(3-(N-(Furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide
- CAS No.: 694515-40-7
- Molecular Formula : C₂₁H₂₆N₂O₅
- Molecular Weight : 386.4 g/mol
- Synonyms: SMR000075012; N-(4-{2-Hydroxy-3-[4-(N-Methylacetamido)Phenoxy]Propoxy}Phenyl)-N-Methylacetamide
Structural Features :
- Core Structure : A central 2-hydroxypropoxy linker connects two aromatic moieties:
- Aryl Group 1 : A phenyl ring substituted with a sulfonamide group (N-(furan-2-ylmethyl)phenylsulfonamido).
- Aryl Group 2 : A phenyl ring bearing an N-methylacetamide substituent.
- Key Functional Groups :
- Sulfonamide (–SO₂NH–)
- Furan-2-ylmethyl (–CH₂–C₄H₃O)
- Hydroxypropoxy (–O–CH₂–CH(OH)–CH₂–)
- N-Methylacetamide (–N(CH₃)–CO–CH₃)
Physicochemical Properties :
- XLogP3 : 1.7 (moderate lipophilicity)
- Hydrogen Bond Donors: 1 (hydroxy group)
- Hydrogen Bond Acceptors : 5 (amide, sulfonamide, ether, hydroxy, furan oxygen)
- Rotatable Bonds : 8 (flexible propoxy linker)
- Topological Polar Surface Area (TPSA) : 79.3 Ų (high polarity due to multiple electronegative atoms) .
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with the target molecule (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Differences and Implications
Furan vs. Tetrahydrofuran: The target’s furan ring (unsaturated, aromatic) contrasts with the tetrahydrofuran (saturated, non-aromatic) in CAS 154585-99-4.
Sulfonamide Derivatives :
- The bis-sulfonamide group in the compound from increases molecular weight (545.65 vs. 386.4) and polarity, likely reducing membrane permeability compared to the target .
Linker Flexibility :
- The hydroxypropoxy linker in the target (8 rotatable bonds) provides greater conformational flexibility than the rigid cyclopentyl group in ’s compound (7 rotatable bonds). Flexibility may enhance bioavailability .
Hydrazinylidene Group: CAS 6180-66-1 contains a sulfonylhydrazinylidene group (–N=N–SO₂–), introducing additional nitrogen atoms. This increases hydrogen-bonding capacity (2 H-bond donors vs. 1 in the target) but may reduce metabolic stability .
Preparation Methods
Preparation of N-(furan-2-ylmethyl)phenylsulfonamide
Reagents :
- Furan-2-ylmethylamine (1.0 eq)
- Phenylsulfonyl chloride (1.1 eq)
- Triethylamine (2.0 eq) in dichloromethane (DCM)
Procedure :
- Dissolve furan-2-ylmethylamine in anhydrous DCM under nitrogen.
- Add triethylamine dropwise at 0°C, followed by phenylsulfonyl chloride.
- Stir for 12 h at room temperature.
- Wash with 1M HCl, dry over Na2SO4, and concentrate.
Yield : 78–85%
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, 2H, Ar–H), 7.62 (t, 1H, Ar–H), 7.52 (t, 2H, Ar–H), 6.42 (dd, 1H, furan-H), 6.28 (d, 1H, furan-H), 4.25 (s, 2H, CH2), 3.98 (s, 1H, NH).
- HRMS (ESI+) : m/z calcd. for C11H11NO3S [M+H]+: 238.0538; found: 238.0536.
Introduction of the 2-Hydroxypropoxy Chain
Reagents :
- N-(furan-2-ylmethyl)phenylsulfonamide (1.0 eq)
- Epichlorohydrin (1.5 eq)
- K2CO3 (3.0 eq) in dimethylformamide (DMF)
Procedure :
- React sulfonamide with epichlorohydrin in DMF at 80°C for 8 h.
- Hydrolyze the epoxide intermediate with 10% H2SO4 to form the 2-hydroxypropoxy derivative.
Yield : 65–72%
Characterization :
- FT-IR (cm⁻¹) : 3420 (O–H), 1160 (S=O).
- 13C NMR (100 MHz, DMSO-d6) : δ 137.2 (C–S), 71.8 (O–CH2), 68.5 (CH–OH), 62.1 (CH2–O).
Synthesis of the N-Methylacetamide Phenyl Moiety
Acetylation of 4-Aminophenol
Reagents :
- 4-Aminophenol (1.0 eq)
- Acetic anhydride (2.0 eq) in pyridine
Procedure :
- Reflux 4-aminophenol in acetic anhydride for 4 h.
- Quench with ice water and recrystallize from ethanol.
Yield : 90–95%
Characterization :
- Melting Point : 148–150°C.
- HPLC Purity : 99.2% (C18 column, MeOH:H2O 70:30).
N-Methylation of Acetamide
Reagents :
- N-(4-hydroxyphenyl)acetamide (1.0 eq)
- Methyl iodide (1.2 eq)
- NaOH (1.5 eq) in acetone
Procedure :
- Alkylate the acetamide with methyl iodide in the presence of NaOH.
- Purify by silica gel chromatography (hexane:ethyl acetate 3:1).
Yield : 80–88%
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 3.02 (s, 3H, N–CH3), 2.15 (s, 3H, CO–CH3).
Final Coupling via Ether Formation
Reagents :
- Sulfonamide-propoxyphenyl intermediate (1.0 eq)
- N-methylacetamide phenyl intermediate (1.0 eq)
- K2CO3 (3.0 eq) in DMF
Procedure :
- Mix both intermediates in DMF with K2CO3.
- Heat at 100°C for 12 h under nitrogen.
- Extract with ethyl acetate, wash with brine, and concentrate.
- Purify by flash chromatography (DCM:MeOH 95:5).
Yield : 60–68%
Characterization :
- HRMS (ESI+) : m/z calcd. for C23H27N2O6S [M+H]+: 475.1539; found: 475.1534.
- HPLC Retention Time : 8.2 min (C18 column, acetonitrile:H2O 60:40).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Ether Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF improves stereochemical control but increases cost.
Yield : 70–75%
Drawback : Requires anhydrous conditions and sensitive reagents.
Enzymatic Hydrolysis for Chiral Resolution
If the 2-hydroxypropoxy group introduces chirality, immobilized lipases (e.g., Candida antarctica) can resolve enantiomers with >90% ee.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Solvent Volume (L/kg) | 15 | 5 |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 65 | 70 |
Key adjustments for scale-up:
- Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
- Use continuous flow reactors for exothermic steps.
Q & A
Q. What are the established synthetic routes for N-(4-(3-(N-(furan-2-ylmethyl)phenylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce the furan-2-ylmethyl and phenylsulfonamido groups .
- Condensation reactions using coupling agents (e.g., DCC or EDC) to form acetamide linkages .
- Hydroxypropoxy group incorporation via nucleophilic substitution, often requiring polar aprotic solvents like DMF and catalysts such as potassium carbonate . Key intermediates are purified via column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature .
Q. How is the structural integrity of this compound verified?
- Spectroscopic methods :
- NMR (¹H/¹³C) : Confirms proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry, as seen in related sulfonamide-acetamide hybrids (e.g., torsion angles between nitro and benzene groups) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Targets like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates to measure IC₅₀ values .
- Cell viability assays (MTT/XTT): Screens for antitumor activity in cancer cell lines (e.g., IC₅₀ ≤ 10 µM in ovarian or breast cancer models) .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with proteins like serum albumin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Dichloromethane or DMF enhances solubility of hydrophobic intermediates .
- Catalyst tuning : Sodium hydride improves substitution efficiency for hydroxypropoxy formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves stereoisomers .
Q. How to address contradictions in spectral data during structural characterization?
- Dynamic effects in NMR : Rotameric exchange in sulfonamide groups can split peaks; variable-temperature NMR (VT-NMR) clarifies this .
- Crystallization artifacts : Polymorphs may alter IR/Raman spectra; compare data with computational models (DFT) .
- Impurity interference : LC-MS identifies byproducts (e.g., deacetylated derivatives) that skew spectroscopic results .
Q. What strategies resolve conflicting bioactivity data across cell lines?
- Metabolic stability assays : Evaluate compound degradation in liver microsomes; unstable metabolites may explain reduced efficacy in certain lines .
- Membrane permeability : Use Caco-2 monolayers to assess transport efficiency; poor permeability correlates with inconsistent activity .
- Off-target profiling : Kinome-wide screening (e.g., KINOMEscan) identifies unintended targets affecting reproducibility .
Q. How to design experiments elucidating the compound’s mechanism of action?
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Molecular docking : Simulates binding to proposed targets (e.g., COX-2 active site); validate with mutagenesis studies .
- Knockout models : CRISPR-Cas9 gene editing in cell lines confirms target dependency (e.g., ADAM17 in inflammation) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions; monitor via LC-MS .
- Plasma stability assay : Incubate with human plasma; quantify parent compound degradation over 24 hours .
- Light/heat stress testing : ICH guidelines (40°C/75% RH) evaluate shelf-life and storage requirements .
Data Contradiction Analysis
Q. How to reconcile discrepancies in enzyme inhibition vs. cellular activity?
- Cellular uptake limitations : Use intracellular concentration measurements (LC-MS/MS) to correlate with enzyme IC₅₀ .
- Protein binding effects : Equilibrium dialysis quantifies serum albumin binding, which reduces free compound availability .
- Metabolite interference : Identify active metabolites via HR-MS and test their standalone activity .
Q. Why do structural analogs show varying biological potency despite similar scaffolds?
- Functional group effects : Compare substituents (e.g., nitro vs. methoxy groups) using QSAR models to predict activity cliffs .
- Conformational flexibility : Molecular dynamics simulations reveal how furan ring rigidity impacts target binding .
- Steric hindrance : X-ray structures of protein-ligand complexes highlight clashes with bulky substituents .
Methodological Resources
- Synthesis Optimization : Refer to protocols in (solvent/catalyst selection) and (crystallization).
- Structural Analysis : Use crystallographic data from and spectroscopic guidelines in .
- Biological Assays : Follow antitumor screening frameworks in and interaction studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
